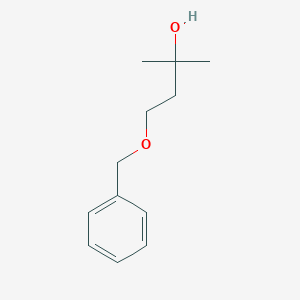

4-(Benzyloxy)-2-methylbutan-2-ol

Description

Properties

CAS No. |

138432-95-8 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2-methyl-4-phenylmethoxybutan-2-ol |

InChI |

InChI=1S/C12H18O2/c1-12(2,13)8-9-14-10-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3 |

InChI Key |

JKJJBQPURRJMLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCOCC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Total Synthesis via Oxazolidinone Intermediates

A highly detailed and enantioselective synthesis was reported involving oxazolidin-2-one derivatives as chiral auxiliaries. The key steps include:

- Starting from 4-benzyloxybutyric acid, conversion to an oxazolidin-2-one intermediate (compound 18) is achieved by reaction with pivaloyl chloride and triethylamine in anhydrous tetrahydrofuran (THF) at low temperatures (-78 °C) under argon atmosphere.

- Subsequent methylation at the α-position to the oxazolidinone using sodium bis(trimethylsilyl)amide (NaHMDS) and methyl iodide (MeI) at -78 °C furnishes compound 19 with high stereochemical control.

- Reduction of the oxazolidinone intermediate with a hydride source in THF at 0 °C yields the target alcohol 4-(Benzyloxy)-2-methylbutan-2-ol (compound 20) as a colorless oil with a reported yield of 90% and specific optical rotation $$[\alpha]_D^{23} = +4.113$$ (c = 2.3, CHCl3).

Table 1: Key Reaction Conditions and Yields for Asymmetric Synthesis

| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Benzyloxybutyric acid to 18 | PivCl, Et3N, THF, -78 °C to RT | Quantitative | Formation of oxazolidinone |

| 2 | 18 to 19 (methylation) | NaHMDS, MeI, THF, -78 °C | High | Stereoselective methylation |

| 3 | 19 to 20 (reduction to alcohol) | Hydride reduction, THF, 0 °C | 90 | Target alcohol obtained |

This method provides excellent stereochemical control and high purity of the final product, confirmed by NMR and optical rotation data.

Etherification via Benzylation of Hydroxy Precursors

An alternative approach involves the formation of the benzyloxy group through benzylation of hydroxy intermediates:

- Starting from 4-cyanophenol or related phenolic compounds, benzyl bromide is reacted in the presence of potassium carbonate in acetone under reflux conditions (56 °C) for 4 hours.

- This reaction yields 4-(benzyloxy)benzonitriles with yields ranging from 92% to 99%.

- Subsequent reduction of nitrile groups using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0 °C followed by hydrolysis in basic medium affords 4-(benzyloxy)benzylamines, which can be further transformed into alcohols or other derivatives.

Although this route is more common for aromatic derivatives, it provides insight into the benzyl ether formation that is applicable to the synthesis of this compound when combined with appropriate aliphatic intermediates.

Protection and Deprotection Strategies in Multi-Step Synthesis

In complex synthetic sequences, protecting groups such as benzyl acetals are employed to safeguard sensitive hydroxyl groups during functional group transformations:

- Aldehydes derived from hydroxy precursors are converted into benzyl acetals by refluxing with benzyl alcohol and catalytic p-toluenesulfonic acid in benzene using a Dean-Stark apparatus.

- After reaction completion, the mixture is purified by flash chromatography to isolate benzyl acetal-protected intermediates in moderate yields (~57%).

This strategy is crucial when selective modification of other parts of the molecule is required without affecting the benzyloxy substituent.

Zn-Mediated Fragmentation and Functionalization

A more recent method involves the use of zinc-mediated fragmentation of tertiary alkyl oxalates to introduce benzyloxy functionality and other substituents:

- The reaction employs 4-(benzoyloxy)-2-methylbutan-2-yl methyl oxalate and benzyl acrylate in the presence of catalysts such as DMAP under nitrogen atmosphere at room temperature.

- After stirring overnight, the product is purified by silica gel chromatography to afford benzyl 4,4-dimethyl-5-phenylpentanoate derivatives in yields up to 83%.

This method highlights the versatility of oxalate intermediates in constructing complex benzyloxy-substituted molecules.

Comparative Analysis of Preparation Methods

Spectroscopic and Purity Data

The final compound this compound is typically characterized by:

- [^1H NMR](pplx://action/followup) : Aromatic protons at δ 7.36–7.27 ppm (multiplet, 5H), benzylic CH2 at δ ~4.52 ppm (singlet, 2H), and aliphatic protons between δ 3.6–0.9 ppm with characteristic splitting patterns confirming the methyl and hydroxyl groups.

- [^13C NMR](pplx://action/followup) : Signals corresponding to aromatic carbons (~128–138 ppm), benzylic carbon (~73 ppm), oxygenated carbons (~68 ppm), and aliphatic carbons (~17–34 ppm).

- Optical Rotation : Specific rotation values confirm stereochemical purity (e.g., +4.113° in CHCl3).

- Purity : High-performance liquid chromatography (HPLC) methods confirm purity ≥90% in related benzyloxy compounds.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-methylbutan-2-ol undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Ketones, aldehydes.

Reduction: Secondary alcohols, hydrocarbons.

Substitution: Various substituted butanols.

Scientific Research Applications

4-(Benzyloxy)-2-methylbutan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-methylbutan-2-ol involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of reactive intermediates that exert biological effects. The pathways involved may include oxidative stress responses and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural Comparisons

- 4-(Benzyloxy)butan-2-ol : Lacks the C2 methyl group, resulting in a secondary alcohol. The absence of steric hindrance at C2 may increase enzymatic reactivity .

- 4-Benzyloxy-2,3-dimethyl-butan-2-ol : Features additional methyl groups at C2 and C3, creating a more sterically hindered tertiary alcohol. This substitution reduces rotational freedom and may lower solubility in polar solvents .

- 4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-ol : Replaces the benzyloxy group with a tert-butyldimethylsilyl (TBS) ether. The TBS group offers superior stability under acidic and oxidative conditions but requires fluoride ions for cleavage .

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight | XLogP3 | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 4-(Benzyloxy)butan-2-ol | C₁₁H₁₆O₂ | ~180.25 | ~1.8* | Not Reported | Not Reported |

| 4-Benzyloxy-2,3-dimethyl-butan-2-ol | C₁₃H₂₀O₂ | 208.30 | 2.3 | 317.4 ± 17.0 | 0.996 ± 0.06 |

| 4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-ol | C₁₁H₂₆O₂Si | 218.41 | ~3.5* | Not Reported | Not Reported |

*Estimated based on substituent contributions.

Key Observations :

- The 2,3-dimethyl derivative exhibits higher molecular weight and lipophilicity (XLogP3 = 2.3) compared to non-methylated analogs, enhancing membrane permeability .

- The TBS-protected analog has a significantly higher logP (~3.5) due to the hydrophobic tert-butyldimethylsilyl group, improving compatibility with nonpolar solvents .

Reactivity and Stability

- Biocatalysis : 4-(Benzyloxy)butan-2-ol undergoes efficient lipase-catalyzed reactions below 40°C, likely due to reduced steric hindrance . The C2 methyl group in 4-(Benzyloxy)-2-methylbutan-2-ol may slow enzymatic activity.

- Synthetic Utility: The TBS-protected compound demonstrates stability in photochemical reactions, with a 91% yield achieved in silylation steps . In contrast, benzyloxy groups are more prone to hydrogenolysis.

- Steric Effects : The 2,3-dimethyl analog’s hindered structure may limit its participation in nucleophilic substitutions or esterifications .

Biological Activity

4-(Benzyloxy)-2-methylbutan-2-ol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential applications.

This compound is characterized by its benzyloxy group, which influences its reactivity and interaction with biological systems. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, making it a versatile intermediate in organic synthesis .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It acts as a substrate for enzymes, leading to the formation of reactive intermediates that may exert biological effects through modulation of cellular signaling pathways and oxidative stress responses .

Antimycobacterial Activity

Recent studies have explored the compound's potential as an antimycobacterial agent. A series of derivatives based on 4-(benzyloxy)benzyl groups were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis (Mtb). The results indicated that certain derivatives exhibited significant activity against both drug-susceptible and drug-resistant strains of Mtb, suggesting that modifications to the benzyloxy group can enhance biological efficacy .

Antioxidant Properties

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of preventing cellular damage associated with various diseases .

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound exhibits selective toxicity towards cancer cell lines. In comparative studies, certain concentrations resulted in significant inhibition of cell proliferation, indicating its potential as a lead compound for anticancer drug development .

Case Studies

Research Findings

The following summarizes key findings from recent research:

- Antimycobacterial Activity : Compounds derived from 4-(benzyloxy)benzyl structures were synthesized and tested against Mtb, revealing effective inhibition rates .

- Antioxidant Effects : The compound showed notable free radical scavenging abilities, contributing to its potential protective effects in oxidative stress-related conditions .

- Cytotoxic Effects : In vitro studies indicated that certain concentrations could inhibit cancer cell growth significantly, suggesting further exploration for therapeutic applications .

Q & A

Basic: What are the optimal synthetic routes for 4-(Benzyloxy)-2-methylbutan-2-ol, and how can purity be ensured?

The synthesis of this compound often involves protecting-group strategies. For example, tert-butyldimethylsilyl (TBS) groups are used to protect hydroxyl intermediates during multi-step syntheses, as seen in analogous compounds like 4-(2-methoxyethoxy)-2-methylbutan-2-ol . Key steps include:

- Protection of hydroxyl groups to prevent undesired side reactions.

- Nucleophilic substitution or etherification to introduce the benzyloxy moiety.

- Deprotection under mild conditions (e.g., acidic or catalytic hydrogenation).

Purity is ensured via chromatography (HPLC/GC) and verified by NMR spectroscopy (e.g., integration of benzyl protons at δ 7.2–7.4 ppm) and mass spectrometry (molecular ion peak matching theoretical mass) .

Advanced: How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

The tert-alcohol group in this compound creates steric hindrance, limiting nucleophilic attack at the adjacent carbon. However, the benzyloxy group’s electron-donating nature enhances stability of transition states in SN1 mechanisms . For example:

- In acidic conditions, protonation of the hydroxyl group facilitates cleavage of the C–O bond, forming a carbocation intermediate.

- Steric bulk from the 2-methyl group slows reaction kinetics, necessitating elevated temperatures (e.g., 60–80°C) for efficient substitution .

Contradictions in reported reaction yields (e.g., 65% vs. 85%) may arise from variations in solvent polarity or catalyst loading, requiring controlled reproducibility studies .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Confirms the presence of hydroxyl (-OH, ~3400 cm⁻¹) and benzyl ether (C–O–C, ~1100 cm⁻¹) groups.

- ¹H NMR : Key signals include:

- Tert-methyl groups: δ 1.2–1.4 ppm (singlet, 6H).

- Benzyloxy protons: δ 4.5–4.6 ppm (singlet, 2H).

- Aromatic protons: δ 7.2–7.4 ppm (multiplet, 5H).

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₂H₁₈O₂ (e.g., 194.13 g/mol) .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

This compound is susceptible to acid-catalyzed decomposition (e.g., cleavage of the benzyloxy group at pH < 3) and oxidation of the tertiary alcohol under basic conditions. Stability studies recommend:

- Storing the compound in anhydrous solvents (e.g., THF or DCM) at –20°C.

- Avoiding prolonged exposure to light or oxygen.

Contradictory reports on thermal stability (e.g., decomposition at 100°C vs. 120°C) suggest conducting differential scanning calorimetry (DSC) to define safe operating ranges .

Basic: What are the key applications of this compound in medicinal chemistry?

The compound serves as a precursor for:

- Chiral building blocks in asymmetric synthesis (e.g., via enzymatic resolution).

- Prodrug development , where the benzyloxy group enhances lipophilicity for membrane penetration.

- Protecting-group strategies in peptide and carbohydrate chemistry .

Advanced: How can researchers resolve contradictions in reported biocatalytic efficiencies for this compound?

Lipase-mediated resolutions of this compound enantiomers show variability in enantiomeric excess (e.g., 70% vs. 95%). Methodological adjustments include:

- Screening lipases (e.g., Candida antarctica Lipase B vs. Pseudomonas cepacia).

- Optimizing solvent systems (e.g., hexane/tert-butanol mixtures improve enzyme activity below 40°C).

- Monitoring reaction progress via chiral HPLC to prevent over-incubation .

Basic: What are the safety considerations for handling this compound?

While specific toxicity data are limited, analogous benzyloxy compounds require:

- PPE : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Molecular docking studies (e.g., AutoDock Vina) model interactions between this compound and enzymes like cytochrome P450 . Key findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.